An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,2-Trichloropropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,2-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,2-Trichloropropane is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. While its isomer, 1,2,3-trichloropropane, has been more extensively studied due to its prevalence as an environmental contaminant, 1,2,2-trichloropropane possesses unique chemical characteristics that warrant detailed examination. This guide provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on data relevant to research and development.
Chemical Structure and Identification
The structure of 1,2,2-trichloropropane is characterized by a propane (B168953) backbone with three chlorine atoms, two of which are attached to the central carbon atom.
| Identifier | Value |
| IUPAC Name | 1,2,2-trichloropropane[1] |
| CAS Number | 3175-23-3[1] |
| Molecular Formula | C₃H₅Cl₃[1] |
| SMILES | CC(CCl)(Cl)Cl[1] |
| InChI Key | DAIIXVPKQATIMF-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,2-trichloropropane is presented below.
| Property | Value | Source |
| Molecular Weight | 147.43 g/mol | PubChem |
| Density | 1.3145 g/cm³ at 20 °C | ECHEMI |
| Boiling Point | 124 °C | ECHEMI |
| Melting Point | -36.84 °C (estimate) | ECHEMI |
| Refractive Index | 1.4609 | ECHEMI |
| Solubility | Insoluble in water | CymitQuimica |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of 1,2,2-trichloropropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two singlets, corresponding to the methyl protons (CH₃) and the methylene (B1212753) protons (CH₂Cl)[2]. Due to the absence of adjacent protons, no splitting is anticipated.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct peaks for the three carbon environments: the methyl carbon (CH₃), the dichlorinated quaternary carbon (CCl₂), and the monochlorinated methylene carbon (CH₂Cl)[2].
A generic experimental protocol for obtaining NMR spectra is as follows:
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 1,2,2-trichloropropane in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of approximately 0.6 mL.
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Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum using a standard pulse program.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-150 ppm).
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Employ a sufficient number of scans for clear signal detection.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,2-trichloropropane will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching and bending, and C-Cl stretching vibrations.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a liquid sample like 1,2,2-trichloropropane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify and assign the major absorption bands to their corresponding molecular vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and confirmation of the molecular weight. Electron ionization (EI) is a common technique for this purpose.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of 1,2,2-trichloropropane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
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Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Gas Chromatography:
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Injector Temperature: 250 °C
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan a suitable range to detect the molecular ion and expected fragments (e.g., m/z 35-200).
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Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.
Chemical Reactivity
1,2,2-Trichloropropane, as a halogenated alkane, is susceptible to nucleophilic substitution and elimination reactions.
Dehydrochlorination
In the presence of a strong base, 1,2,2-trichloropropane can undergo dehydrochlorination (an elimination reaction) to form chlorinated propenes. The likely major product of a single dehydrochlorination event is 2,3-dichloro-1-propene.
Proposed Reaction Mechanism: Dehydrochlorination
Caption: Proposed E2 dehydrochlorination of 1,2,2-trichloropropane.
Experimental Protocol: Dehydrochlorination (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,2-trichloropropane in a suitable solvent (e.g., ethanol).
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Reagent Addition: Slowly add a solution of a strong base, such as sodium hydroxide (B78521) in ethanol, to the flask.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
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Workup: After the reaction is complete, cool the mixture, neutralize any excess base, and extract the product with an organic solvent.
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Purification: Purify the product by distillation or column chromatography.
Synthesis
A potential synthetic route to 1,2,2-trichloropropane involves the free-radical chlorination of 1,2-dichloropropane. However, this reaction may lead to a mixture of chlorinated products, requiring purification.
Safety and Toxicology
1,2,2-Trichloropropane is considered a hazardous substance. While specific toxicological data for this isomer is limited, it is prudent to handle it with the same precautions as other chlorinated hydrocarbons. Many chlorinated alkanes are known or suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system upon exposure.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a sample containing 1,2,2-trichloropropane.
Caption: A generalized workflow for the analysis of 1,2,2-trichloropropane.
Conclusion
This technical guide has summarized the key chemical properties, structural information, and analytical considerations for 1,2,2-trichloropropane. While detailed experimental protocols for its synthesis and reactions are not as prevalent as for its 1,2,3-isomer, the information provided herein, based on available data and general chemical principles, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific reactivity and biological activity of this compound is warranted.
